2-{2-imino-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetamide
Description
This compound is a benzimidazole derivative featuring a 2-imino group, a 2,3-dihydro-1H-benzimidazol-1-yl core, and an acetamide moiety substituted with a 4-methylphenoxyethyl chain. Its molecular formula is C19H20N4O2 (inferred from structural analysis), with a molecular weight of approximately 336.4 g/mol.
Properties
Molecular Formula |
C18H20N4O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[2-imino-3-[2-(4-methylphenoxy)ethyl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C18H20N4O2/c1-13-6-8-14(9-7-13)24-11-10-21-15-4-2-3-5-16(15)22(18(21)20)12-17(19)23/h2-9,20H,10-12H2,1H3,(H2,19,23) |
InChI Key |
VCACVTZVVKXXFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N(C2=N)CC(=O)N |
Origin of Product |
United States |
Biological Activity
The compound 2-{2-imino-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetamide is a derivative of benzimidazole, a class known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential antitumor and antimicrobial properties, as well as its mechanism of action.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a benzimidazole core, which is known for its ability to interact with biological macromolecules such as DNA.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
In a study evaluating several benzimidazole derivatives, it was found that compounds exhibited IC50 values ranging from 6.26 μM to 20.46 μM against human lung cancer cell lines (A549, HCC827, NCI-H358) in 2D culture assays. The effectiveness was notably higher in 2D assays compared to 3D assays, indicating a potential for these compounds to inhibit tumor growth through mechanisms involving DNA intercalation and inhibition of DNA-dependent enzymes .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been extensively studied. Compounds with similar structures have shown activity against a range of pathogens, including bacteria and fungi. The mode of action often involves binding to DNA and disrupting essential biological processes.
For example, derivatives with amidine groups have been reported to bind within the minor groove of AT-rich DNA regions, leading to inhibition of DNA replication and transcription processes . This binding affinity is critical for their antimicrobial efficacy.
The proposed mechanism for the biological activity of this compound includes:
- DNA Binding : Similar compounds have been shown to intercalate into double-stranded DNA or bind selectively to minor grooves.
- Enzyme Inhibition : By binding to DNA, these compounds can inhibit enzymes that are crucial for DNA replication and repair.
- Cell Cycle Arrest : The cytotoxic effects observed may result from the induction of apoptosis in cancer cells.
Case Studies
Several case studies illustrate the effectiveness of benzimidazole derivatives:
- Study on Antitumor Activity : A recent publication demonstrated that a series of synthesized benzimidazole derivatives exhibited significant antitumor activity against various cancer cell lines with IC50 values indicating potent cytotoxicity .
- Antimicrobial Efficacy : Another study reported that certain benzimidazole derivatives showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, confirming their potential as therapeutic agents .
Data Summary Table
| Compound Name | Structure | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | Benzimidazole Derivative | 6.26 (A549) | Antitumor |
| Compound B | Benzimidazole Derivative | 20.46 (NCI-H358) | Antitumor |
| Compound C | Benzimidazole Derivative | Varies | Antimicrobial |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Phenoxyethyl Chain
2-{3-[2-(4-Chlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetamide ()
- Molecular formula : C17H17ClN4O2
- Molecular weight : 344.8 g/mol
- Key difference: Replacement of the 4-methylphenoxy group with a 4-chlorophenoxy group.
- This could influence solubility (lower due to higher lipophilicity) and metabolic stability .
1-(3,4-Dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol ()
- Molecular formula : C23H21Cl2N3O
- Molecular weight : 426.34 g/mol
- Key difference: A dichlorophenyl group and ethanol moiety replace the acetamide and phenoxyethyl chain.
- Impact: The ethanol group introduces additional hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability due to susceptibility to oxidation. The dichlorophenyl group enhances steric bulk and electron-withdrawing effects, possibly affecting target selectivity .
Variations in the Acetamide Moiety
N-[2-(4-Chlorophenyl)ethyl]-2-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-3-(propan-2-yl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide ()
- Molecular formula : C23H24ClN5O3
- Molecular weight : 453.93 g/mol
- Key difference : Incorporation of a 1,2,4-oxadiazole ring and propan-2-yl group.
- Impact : The oxadiazole ring enhances metabolic stability and π-π stacking interactions. The higher molecular weight (453.93 vs. 336.4) may reduce bioavailability but improve target binding through additional van der Waals interactions .
2-{2-[(4-Chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,3-dimethylphenyl)acetamide ()
- Molecular formula : C21H21ClN4O2S
- Molecular weight : 428.93 g/mol
- Key difference: Replacement of the benzimidazole core with a thiazolidinone ring.
- Impact: The thiazolidinone moiety introduces sulfur-based hydrogen bonding and conformational rigidity, which may alter pharmacokinetic profiles compared to the flexible benzimidazole scaffold .
Core Heterocycle Modifications
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) ()
- Key difference : A benzamide backbone with a dinitrophenyl substituent and thioacetamide linkage.
- Impact : The nitro groups (strong electron-withdrawing) enhance reactivity but may increase toxicity. The thioether linkage improves resistance to enzymatic degradation, a feature absent in the target compound .
2-{1-[2-(4-Morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Molecular formula : C26H27F3N6O3
- Molecular weight : 528.53 g/mol
- Key difference : A morpholinylethyl group and trifluoromethylphenyl acetamide.
- Impact : The morpholine ring improves aqueous solubility, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This dual effect balances bioavailability and target engagement .
Research Findings and Implications
- Bioactivity: highlights that nitro and thioether groups in benzimidazole analogues correlate with antimicrobial and anticancer activities, suggesting that the target compound’s methylphenoxy group may offer a safer profile with moderate efficacy .
- Solubility: Morpholine and ethanol substituents () improve solubility, whereas chloro and trifluoromethyl groups () prioritize membrane permeability .
- Metabolic Stability: Oxadiazole and thiazolidinone rings () resist enzymatic degradation, making them advantageous for oral administration compared to the target compound’s simpler acetamide chain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
